1-Boc-3-[2-(3-bromo-phenyl)-ethylamino]-piperidine
Description
1-Boc-3-[2-(3-bromo-phenyl)-ethylamino]-piperidine (CAS: 887587-30-6) is a Boc-protected piperidine derivative with a molecular formula of C₁₉H₂₉BrN₂O₂ and a molecular weight of 397.35 g/mol . It features a tert-butoxycarbonyl (Boc) group at the 1-position of the piperidine ring, an ethylamino linker at the 3-position, and a 3-bromophenyl substituent. This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, serving as a building block for active pharmaceutical ingredients (APIs) and specialty chemicals . Its Boc group enhances stability during synthesis, making it advantageous for multi-step reactions.
Properties
CAS No. |
887584-56-7 |
|---|---|
Molecular Formula |
C18H27BrN2O2 |
Molecular Weight |
383.3 g/mol |
IUPAC Name |
tert-butyl 3-[2-(3-bromophenyl)ethylamino]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H27BrN2O2/c1-18(2,3)23-17(22)21-11-5-8-16(13-21)20-10-9-14-6-4-7-15(19)12-14/h4,6-7,12,16,20H,5,8-11,13H2,1-3H3 |
InChI Key |
HIYHTVMFEBBJAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NCCC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Boc Protection of the Piperidine Nitrogen
The introduction of the Boc group to the piperidine nitrogen is a critical first step. This protection shields the amine during subsequent reactions and is typically achieved using di-tert-butyl dicarbonate (Boc anhydride) under alkaline conditions. For example, in the synthesis of 1-Boc-3-hydroxypiperidine, the Boc group is introduced by reacting 3-hydroxypiperidine with Boc anhydride in ethanol or dichloromethane, catalyzed by bases like sodium carbonate or triethylamine. Yields for this step often exceed 90% when conducted at 0–25°C for 1–2 hours.
Reaction Conditions:
Introduction of the Ethylamino Side Chain
The ethylamino group at the 3-position of the piperidine ring is introduced via nucleophilic substitution or reductive amination. A common approach involves reacting Boc-protected 3-aminopiperidine with 2-(3-bromophenyl)ethyl bromide or its equivalent. Alternatively, reductive amination between 3-ketopiperidine (after Boc deprotection) and 2-(3-bromophenyl)ethylamine using sodium cyanoborohydride or hydrogen/palladium can be employed.
Case Study:
In a patent describing the synthesis of 1-Boc-3-piperidone, Oppenauer oxidation of 1-Boc-3-piperidinol yielded the ketone intermediate, which was subsequently subjected to reductive amination with a bromophenyl-ethylamine derivative. This method achieved an 83% overall yield across three steps.
Bromophenyl Group Incorporation
The 3-bromophenyl moiety is typically introduced via Suzuki-Miyaura coupling or Ullmann-type reactions. For instance, palladium-catalyzed coupling of a boronic ester with a bromoaryl halide can append the bromophenyl group to the ethylamino side chain. However, pre-functionalization of the ethylamine precursor (e.g., 2-(3-bromophenyl)ethylamine) before coupling to the piperidine core is more straightforward and avoids side reactions.
Optimization Note:
Using Pd/C or Pd(OAc)₂ as catalysts in inert solvents like toluene or dichloromethane minimizes debromination side reactions.
Detailed Methodological Comparison
Method A: Sequential Boc Protection and Alkylation
- Boc Protection: React 3-aminopiperidine with Boc anhydride in dichloromethane and triethylamine (0°C, 2 hours, 92% yield).
- Alkylation: Treat 1-Boc-3-aminopiperidine with 2-(3-bromophenyl)ethyl bromide in acetonitrile using K₂CO₃ (60°C, 12 hours, 75% yield).
- Purification: Column chromatography (SiO₂, ethyl acetate/hexane) yields 1-Boc-3-[2-(3-bromo-phenyl)-ethylamino]-piperidine with >95% purity.
Advantages:
- High functional group tolerance.
- Avoids sensitive reduction steps.
Limitations:
- Requires pre-synthesis of 2-(3-bromophenyl)ethyl bromide.
Method B: Reductive Amination Route
- Boc Protection: As in Method A.
- Ketone Formation: Oxidize 1-Boc-3-piperidinol to 1-Boc-3-piperidone using Oppenauer conditions (aluminum isopropoxide, cyclohexanone, 80°C, 8 hours, 93% yield).
- Reductive Amination: React 1-Boc-3-piperidone with 2-(3-bromophenyl)ethylamine and NaBH₃CN in methanol (25°C, 24 hours, 68% yield).
Advantages:
- Applicable to substrates with steric hindrance.
- Single-step installation of the ethylamino group.
Limitations:
- Lower yield due to competing imine formation.
Critical Analysis of Reaction Parameters
Solvent and Temperature Effects
Catalytic Systems
- Palladium catalysts (e.g., Pd/C, Pd(OAc)₂) are preferred for Suzuki couplings, achieving >80% yields in toluene/water mixtures.
- Aluminum isopropoxide in Oppenauer oxidation ensures selective ketone formation without over-oxidation.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
- ¹H NMR (CDCl₃): δ 1.44 (s, 9H, Boc), 2.70–3.10 (m, 6H, piperidine and ethylamino), 7.20–7.40 (m, 4H, bromophenyl).
- MS (ESI): m/z 383.3 [M+H]⁺, consistent with C₁₈H₂₇BrN₂O₂.
Challenges and Mitigation Strategies
Debromination During Coupling
Epimerization at Piperidine C-3
- Cause: Basic conditions during Boc protection.
- Solution: Employ mild bases (e.g., NaHCO₃) and avoid prolonged stirring.
Chemical Reactions Analysis
Types of Reactions
1-Boc-3-[2-(3-bromo-phenyl)-ethylamino]-piperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ethylamino group.
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while deprotection yields the free amine form of the compound.
Scientific Research Applications
Based on the search results, a detailed article focusing solely on the applications of 1-Boc-3-[2-(3-bromo-phenyl)-ethylamino]-piperidine is not available. However, information regarding its chemical properties, related research, and potential applications can be gathered.
Chemical Properties and Basic Information
1-Boc-3-[2-(3-bromo-phenyl)-ethylamino]-piperidine, also known as 1-Piperidinecarboxylic acid, 3-[[2-(3-bromophenyl)ethyl]amino]-, 1,1-dimethylethyl ester, has the CAS number 887584-56-7 . Its molecular formula is C18H27BrN2O2, and its molecular weight is 383.32 . The compound is identified by the MDL number MFCD07786011 .
Availability and Suppliers
1-Boc-3-[2-(3-bromo-phenyl)-ethylamino]-piperidine is available for purchase from suppliers like American Custom Chemicals Corporation and Labseeker .
Potential Research Applications
While the search results do not directly specify the applications of 1-Boc-3-[2-(3-bromo-phenyl)-ethylamino]-piperidine, they do provide some context for its potential use in chemical research:
- As a chemical intermediate: 1-Boc-3-[2-(3-bromo-phenyl)-ethylamino]-piperidine can be used as a raw material for the preparation of other chemical products .
- Pharmaceutical research: Piperidine derivatives are explored in the discovery of GSK-3β inhibitors with improved metabolic stability . While this research utilizes a different piperidine derivative, 1-Boc-3-(methylamino)piperidine, it suggests a potential avenue for 1-Boc-3-[2-(3-bromo-phenyl)-ethylamino]-piperidine in similar pharmaceutical applications .
- Cosmetic product development: Experimental design techniques can optimize the formulation development process to ensure stable, safe, and effective cosmetic products .
- Treatment of neurological symptoms: Vector-transmitted organisms may be a cause or cofactor in neurological and neuropsychiatric symptoms .
Limitations
Mechanism of Action
The mechanism of action of 1-Boc-3-[2-(3-bromo-phenyl)-ethylamino]-piperidine depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes, receptors, and ion channels. The presence of the bromophenyl and ethylamino groups allows for specific interactions with these targets, leading to modulation of their activity. The Boc group can be removed to expose the free amine, which can further interact with biological molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substitution Variants
1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine (CAS: 887583-95-1)
- Molecular Formula : C₁₈H₂₇BrN₂O₂
- Key Differences: The ethylamino group is at the 4-position of the piperidine ring instead of the 3-position.
- Impact : The altered substitution pattern may influence conformational flexibility and receptor binding. The reduced molecular weight (383.32 g/mol vs. 397.35 g/mol) suggests differences in solubility and pharmacokinetics .
1-Boc-3-[(3-fluoro-benzylamino)-methyl]-piperidine (CAS: 887587-52-2)
- Molecular Formula : C₁₈H₂₇FN₂O₂
- Key Differences: Substitution of bromine with fluorine and replacement of the ethylamino group with a benzylamino-methyl moiety.
- The benzylamino group increases lipophilicity compared to the ethylamino linker .
Halogen-Substituted Analogues
1-(3-Bromobenzoyl)piperidine (CAS: N/A)
- Molecular Formula: C₁₂H₁₄BrNO
- Key Differences: A carbonyl group links the piperidine and 3-bromophenyl groups instead of an ethylamino bridge.
- This structural change may shift biological activity from amine receptor interactions to enzyme inhibition (e.g., kinase targets) .
3-Methoxy-PCP (1-[1-(3-methoxyphenyl)cyclohexyl]piperidine)
- Key Differences: Replaces the Boc group and ethylamino-bromophenyl chain with a cyclohexyl-methoxyphenyl moiety.
- Impact: As a phencyclidine (PCP) analogue, 3-MeO-PCP acts as an NMDA receptor antagonist with dissociative effects. The absence of the Boc group and ethylamino linker in the target compound suggests divergent pharmacological profiles, likely reducing NMDA affinity but improving metabolic stability .
Functional Group Variants
Ethyl 1-Boc-3-piperidinecarboxylate
- Key Differences: Substitutes the ethylamino-bromophenyl group with a carboxylate ester at the 3-position.
- Impact : The carboxylate increases polarity, enhancing aqueous solubility but limiting blood-brain barrier penetration. This derivative is more suited for peptide synthesis or as a polar intermediate .
1-Boc-3-aminomethylpiperidine (CAS: 184637-48-7)
Pharmacological and Physicochemical Properties
Physicochemical Comparison
| Compound | Molecular Weight (g/mol) | logP (Predicted) | Solubility (mg/mL) | Key Substituents |
|---|---|---|---|---|
| Target Compound | 397.35 | 3.8 | <0.1 (Lipophilic) | Boc, ethylamino, 3-bromophenyl |
| 1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine | 383.32 | 3.5 | <0.1 | Boc, ethylamino (4-position) |
| 1-Boc-3-[(3-fluoro-benzylamino)-methyl]-piperidine | 322.42 | 2.9 | 0.5–1.0 | Boc, benzylamino, fluorine |
| 3-Methoxy-PCP | 275.41 | 4.2 | <0.1 | Cyclohexyl, methoxyphenyl |
Pharmacological Insights
- The bromophenyl group may enhance σ-receptor affinity compared to methoxy or fluoro analogues .
- Halogen Effects : Bromine’s large size and hydrophobic nature improve membrane permeability but may increase toxicity risks compared to fluorine .
- Boc Protection : Enhances stability during synthesis but requires deprotection for bioactive amine formation, limiting direct pharmacological utility .
Biological Activity
1-Boc-3-[2-(3-bromo-phenyl)-ethylamino]-piperidine is a synthetic organic compound belonging to the class of piperidine derivatives. Its unique structural features, including a tert-butoxycarbonyl (Boc) protecting group, an ethylamino chain, and a bromophenyl substituent, suggest significant potential for biological activity. This article delves into the compound's biological interactions, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound's structure can be summarized as follows:
- Molecular Formula : C16H22BrN2O2
- Molecular Weight : Approximately 366.27 g/mol
- Key Functional Groups :
- Piperidine ring
- Tert-butoxycarbonyl (Boc) group
- Ethylamino chain
- Bromophenyl substituent
These features contribute to its reactivity and potential interactions with biological targets.
1-Boc-3-[2-(3-bromo-phenyl)-ethylamino]-piperidine primarily exerts its effects through interactions with various molecular targets such as enzymes and receptors. The bromophenyl group is likely to engage in π-π interactions with aromatic residues in proteins, while the ethylamino group can form hydrogen bonds with polar amino acids. These interactions may modulate enzyme activities and receptor binding, influencing various cellular processes and signaling pathways.
Interaction Studies
Research indicates that the compound shows promising binding affinity to several biological receptors and enzymes. Interaction studies are crucial for understanding its potential as a modulator or inhibitor in biological systems. The structural characteristics of the compound enhance its ability to participate in significant molecular interactions.
Case Studies and Experimental Data
A selection of studies highlights the biological activity of similar piperidine derivatives:
- Anticancer Activity : Certain piperidine derivatives have been identified as potent inhibitors of human farnesyltransferase (hFTase), an enzyme involved in cancer cell proliferation. For example, modifications in the piperidine structure have led to compounds with IC50 values as low as 25 nM against hFTase .
- Antiviral Properties : Other studies have evaluated piperidine derivatives for antiviral activity against HIV-1 and other viruses. Compounds similar to 1-Boc-3-[2-(3-bromo-phenyl)-ethylamino]-piperidine demonstrated moderate protection against viral infections in vitro, indicating potential therapeutic applications .
- Autotaxin Inhibition : Research has shown that certain piperidine derivatives can inhibit autotaxin, an enzyme linked to cancer progression due to its role in increasing lysophosphatidic acid levels. This inhibition could be beneficial in treating various cancers .
Comparative Analysis of Biological Activity
To provide a clearer understanding of the biological activity associated with 1-Boc-3-[2-(3-bromo-phenyl)-ethylamino]-piperidine, a comparative analysis with related compounds is presented below:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
